molecular formula C24H20Cl2N2O3 B4002460 2-(2,4-dichlorophenyl)-3-[3-(2-methoxyphenoxy)propyl]-4(3H)-quinazolinone

2-(2,4-dichlorophenyl)-3-[3-(2-methoxyphenoxy)propyl]-4(3H)-quinazolinone

Cat. No.: B4002460
M. Wt: 455.3 g/mol
InChI Key: LVCBOZFUFVUEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-3-[3-(2-methoxyphenoxy)propyl]-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C24H20Cl2N2O3 and its molecular weight is 455.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.0850979 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Quinazolinones have been synthesized and evaluated for a wide range of biological activities. They exhibit analgesic, antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic activities. The synthesis methods often involve cyclization and etheration, leading to various derivatives with significant biological properties, including analgesic activities comparable to standard drugs (Osarumwense Peter Osarodion, 2023).

Antioxidant Properties

Quinazolinone derivatives have been investigated for their antioxidant properties. The structure–antioxidant activity relationship studies indicate that the presence of hydroxyl groups, in addition to methoxy substituents, enhances the antioxidant activity. These compounds also exhibit metal-chelating properties, offering potential for therapeutic applications in oxidative stress-related conditions (Janez Mravljak et al., 2021).

Anticancer Activity

Quinazolinone derivatives have shown promise in anticancer research, with several compounds displaying inhibitory effects against tumor cell lines and Src kinase activity, a critical enzyme involved in cancer progression. These studies highlight the potential of quinazolinone derivatives as therapeutic agents in oncology (D. Boschelli et al., 2001).

Synthesis Techniques and Characterization

Advanced synthesis techniques and characterization of quinazolinone derivatives have been developed, including regioselective synthesis and the use of magnetic nanoparticles as catalysts. These methods enhance the efficiency of producing quinazolinone derivatives and open new avenues for research and development (M. Dadgar & N. Kalkhorani, 2015).

Environmental and Analytical Applications

Quinazolinones are also relevant in environmental and analytical chemistry, as demonstrated by methodologies developed for detecting environmental phenols and related compounds in biological samples. These techniques highlight the importance of quinazolinones in monitoring environmental pollutants and assessing human exposure (X. Ye et al., 2008).

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-3-[3-(2-methoxyphenoxy)propyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2O3/c1-30-21-9-4-5-10-22(21)31-14-6-13-28-23(17-12-11-16(25)15-19(17)26)27-20-8-3-2-7-18(20)24(28)29/h2-5,7-12,15H,6,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCBOZFUFVUEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCN2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-dichlorophenyl)-3-[3-(2-methoxyphenoxy)propyl]-4(3H)-quinazolinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.